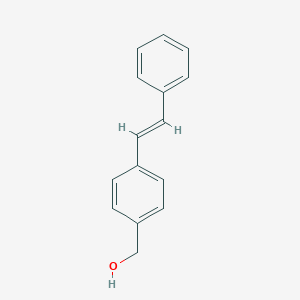

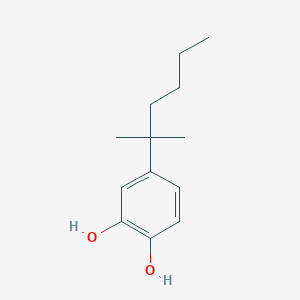

Methyl Docosa-13,16,19-trienoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl Docosa-13,16,19-trienoate and related compounds involves sophisticated chemical processes. For instance, the asymmetric total synthesis of 19,20-Epoxydocosapentaenoic Acid, a bioactive metabolite of docosahexaenoic acid (DHA), represents a significant achievement in this field. This process showcases the complexity and precision required in synthesizing compounds with similar structures and properties (Cinelli & Lee, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl Docosa-13,16,19-trienoate is determined through intricate methods, as seen in the study of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo docosane-10-carboxylate. This study highlights the precision in defining the crystalline structure and the molecular dimensions of such complex molecules (Smirnova, Tret’yakova, & Kazakova, 2010).

Chemical Reactions and Properties

Chemical reactions involving Methyl Docosa-13,16,19-trienoate and its derivatives are key to understanding their functional capabilities. The creation of various metabolites from polyunsaturated fatty acids like icosapentaenoic acid (EPA) and DHA through chemical synthesis demonstrates the diverse reactions these compounds can undergo, producing molecules with high stereochemical purity (Flock & Skattebol, 2000).

Physical Properties Analysis

The physical properties of Methyl Docosa-13,16,19-trienoate and related molecules, such as DHA, are crucial for their biological function and applications. Studies on the stability of DHA in different positions of triacylglycerols under oxidative conditions provide insights into how these molecules behave in biological systems and how their physical properties affect their stability and function (Wijesundera, Ceccato, Watkins, Fagan, Fraser, Thienthong, & Perlmutter, 2008).

Applications De Recherche Scientifique

Synthesis and Metabolism

Methyl docosa-13,16,19-trienoate, along with other similar methyl esters, has been synthesized for study in rats. Research by Sprecher (1968) found that these esters were metabolized in rat livers, converting to longer chain polyunsaturated fatty acids (Sprecher, 1968).

Radiochemical Synthesis

Neergaard et al. (1982) developed a method for the preparation of methyl [1‐14C]docosa-7,10,13,16-tetraenoate from arachidonic acid. This process involves Arndt-Eistert syntheses and can be used for homologating other labeled fatty acids (Neergaard, Coniglio, & Smith, 1982).

Anti-Inflammatory Actions

Serhan et al. (2006) explored the anti-inflammatory actions of neuroprotectin D1/protectin D1, derived from docosahexaenoic acid, a related compound. They found that specific stereochemistry is essential for its bioactivity in regulating leukocyte infiltration and inflammation (Serhan et al., 2006).

Metabolite Syntheses

Flock and Skattebol (2000) synthesized metabolites of icosapentaenoic and docosahexaenoic acids, providing insight into the biochemical pathways and potential applications of these polyunsaturated fatty acids (Flock & Skattebol, 2000).

Isolation and Characterization

Hammond and Lundberg (1953) isolated methyl docosahexaenoate from hog brain phosphatides, providing foundational knowledge for further research on the compound (Hammond & Lundberg, 1953).

Anti-Aggregation Effects

Chen et al. (2011) found that certain metabolites from docosahexaenoic acid, like protectin D1, can inhibit blood platelet aggregation, suggesting therapeutic potential in preventing thrombotic diseases (Chen, Vãricel, Lagarde, & Guichardant, 2011).

Safety And Hazards

- Safety : Limited toxicity data are available, but it is generally considered safe for use in research settings.

- Hazards : As with any chemical, proper handling and storage precautions are necessary. Avoid inhalation, ingestion, and skin contact.

Orientations Futures

- Biomedical Research : Investigate its potential therapeutic applications, especially in cardiovascular health and inflammation management.

- Nutritional Studies : Explore its dietary sources and impact on human health.

- Synthetic Pathways : Develop efficient and sustainable synthetic routes for large-scale production.

Propriétés

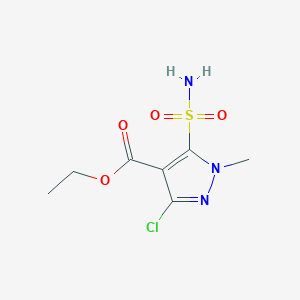

IUPAC Name |

methyl docosa-13,16,19-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNIYBHTXVTSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404729 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Docosa-13,16,19-trienoate | |

CAS RN |

108698-01-7 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

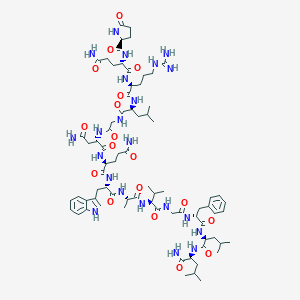

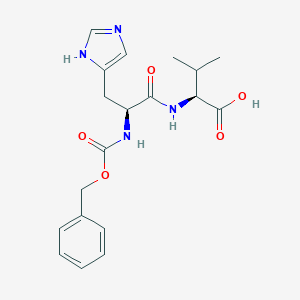

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)

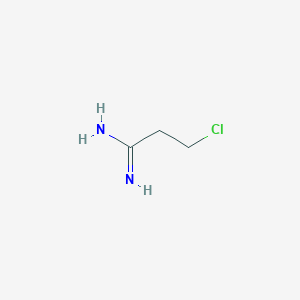

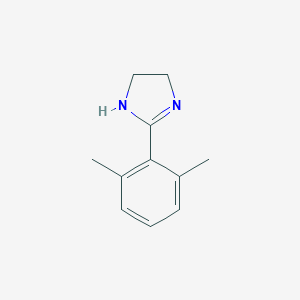

![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)

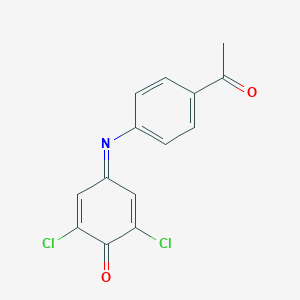

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)